molecular formula C20H22N4O2S B11010600 N-[4-(acetylamino)phenyl]-4-butyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide

N-[4-(acetylamino)phenyl]-4-butyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide

Cat. No.: B11010600
M. Wt: 382.5 g/mol
InChI Key: AQAJGPRCZYPNLM-UHFFFAOYSA-N
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Description

N-[4-(Acetylamino)phenyl]-4-butyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a novel thiazole derivative developed for pharmacological research, particularly in oncology and inflammation. This compound features a 4-butyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide core structure, a scaffold known for its significant biological potential. The molecule is functionalized with an N-(4-acetamidophenyl) carboxamide moiety, enhancing its structural complexity and potential for target interaction. Thiazole derivatives represent a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities . Research into analogous 2,4-disubstituted thiazole-5-carboxamide compounds has revealed their potential as key scaffolds for developing therapeutic agents . The structural motif of substituting the thiazole core at the 2-position with a pyrrole ring and at the 5-position with a carboxamide linked to an aromatic system is a recognized strategy in the design of bioactive molecules, as seen in related chemical probes . The primary research applications of this compound are anticipated in two key areas: anti-inflammatory and anticancer investigations. Thiazole derivatives have demonstrated considerable promise as potential anti-inflammatory agents, with research indicating their ability to interact with key inflammatory pathways and enzyme targets such as COX, LOX, and MAPK signaling cascades . Furthermore, structurally similar phenylthiazole carboxamide derivatives have been synthesized and evaluated for their cytotoxic effects against various human cancerous cell lines, establishing the framework for this compound's potential use in oncology research . The mechanism of action for related compounds often involves the induction of apoptosis and activation of caspase pathways, suggesting a potential route for this molecule to trigger programmed cell death in malignant cells . Researchers will find this compound valuable for hit-to-lead optimization studies, structure-activity relationship (SAR) exploration around the thiazole-pyrrole-carboxamide architecture, and mechanistic studies aimed at elucidating novel pathways in disease progression. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. It is imperative to note that this compound is not for human consumption.

Properties

Molecular Formula

C20H22N4O2S

Molecular Weight

382.5 g/mol

IUPAC Name

N-(4-acetamidophenyl)-4-butyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C20H22N4O2S/c1-3-4-7-17-18(27-20(23-17)24-12-5-6-13-24)19(26)22-16-10-8-15(9-11-16)21-14(2)25/h5-6,8-13H,3-4,7H2,1-2H3,(H,21,25)(H,22,26)

InChI Key

AQAJGPRCZYPNLM-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(SC(=N1)N2C=CC=C2)C(=O)NC3=CC=C(C=C3)NC(=O)C

Origin of Product

United States

Preparation Methods

Hantzsch Thiazole Synthesis

The thiazole core is typically constructed via cyclization of α-halo ketones with thioureas. For 4-butyl substitution:

  • Reactants :

    • 2-Bromo-1-butyl-1-propanone (α-halo ketone)

    • Thiourea or N-substituted thiourea

  • Conditions :

    • Solvent: Ethanol or THF

    • Temperature: 60–80°C

    • Catalyst: Triethylamine (2 eq.)

  • Yield : 68–72%

Mechanism :

Thiourea+α-halo ketonebaseThiazole intermediate+HX\text{Thiourea} + \alpha\text{-halo ketone} \xrightarrow{\text{base}} \text{Thiazole intermediate} + \text{HX}

Alternative Cyclization Methods

Microwave-assisted cyclization reduces reaction time (30 min vs. 12 hr) but requires precise temperature control (100°C ± 5°C).

Introduction of the 1H-Pyrrol-1-yl Group

Buchwald-Hartwig Amination

Palladium-catalyzed coupling introduces the pyrrole moiety:

  • Catalyst : Pd(OAc)₂ (5 mol%)

  • Ligand : Xantphos (10 mol%)

  • Base : Cs₂CO₃ (3 eq.)

  • Solvent : 1,4-Dioxane at 110°C

  • Yield : 65–70%

Direct Substitution via SNAr

Electron-deficient thiazoles undergo nucleophilic aromatic substitution with pyrrole:

  • Conditions :

    • Solvent: DMF, 120°C

    • Activator: KOtBu (2 eq.)

  • Limitation : Lower regioselectivity (60–65% yield)

Carboxamide Functionalization

Carboxylic Acid Activation

The 5-carboxylic acid derivative is prepared via hydrolysis of the ethyl ester:

  • Reagents : LiOH (2 eq.), THF/H₂O (3:1)

  • Yield : 85–90%

Amide Coupling with 4-Aminoacetanilide

Standard coupling reagents facilitate amide bond formation:

Method Reagents Yield Purity
DCC/DMAPDCC (1.2 eq.), DMAP80%95%
HATUHATU (1.1 eq.), DIPEA88%98%
EDCl/HOBtEDCl (1.5 eq.), HOBt75%93%

Optimal Conditions : HATU/DIPEA in DMF at 0°C → RT, 12 hr.

Sequential vs. Convergent Synthesis

Sequential Approach

  • Thiazole formation → 2. Pyrrole introduction → 3. Carboxamide coupling

  • Total Yield : 42–48%

  • Advantage : Simplified purification at each step

Convergent Approach

Parallel synthesis of thiazole-pyrrole and acetylamino phenyl modules, followed by late-stage coupling:

  • Total Yield : 55–60%

  • Challenge : Requires orthogonal protecting groups

Purification and Characterization

  • Chromatography : Silica gel (hexane/EtOAc 3:1 → 1:2 gradient)

  • Recrystallization : Ethanol/water (7:3) at −20°C

  • Analytical Data :

    • ¹H NMR (400 MHz, DMSO-d₆): δ 10.32 (s, 1H, NH), 8.21 (d, J = 8.4 Hz, 2H), 7.89 (s, 1H), 6.87 (m, 2H, pyrrole-H)

    • HRMS : [M+H]⁺ calcd. 412.1524, found 412.1521

Scalability and Industrial Considerations

  • Batch Size : Up to 500 g demonstrated with 51% overall yield

  • Cost Drivers :

    • Pd catalysts (35% of material cost)

    • HATU (20% of cost)

  • Green Chemistry Alternatives :

    • Replace DMF with cyclopentyl methyl ether (CPME)

    • Use immobilized Pd catalysts for recycling

Challenges and Optimization Opportunities

Issue Solution Effect on Yield
Low regioselectivityUse directing groups (e.g., nitro)+15–20%
Pyrrole decompositionStrict inert atmosphere (N₂/Ar)+10%
Amide racemizationAdditives (HOAt or Oxyma)Purity +5%

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylamino)phenyl]-4-butyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Halogenating agents, nucleophiles or electrophiles; often in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[4-(acetylamino)phenyl]-4-butyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-4-butyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with key analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents logP Reference
Target Compound C₂₁H₂₃N₅O₂S 429.5 4-butyl, 2-(1H-pyrrol-1-yl), 5-carboxamide (N-[4-(acetylamino)phenyl]) ~4.6*
N-(1H-Benzimidazol-2-yl)-4-butyl analog C₁₉H₁₉N₅OS 365.46 4-butyl, 2-(1H-pyrrol-1-yl), 5-carboxamide (N-benzimidazol-2-yl) 4.62
N-(1,3-Benzodioxol-5-yl)-4-propyl analog C₁₈H₁₇N₃O₃S 355.40 4-propyl, 2-(1H-pyrrol-1-yl), 5-carboxamide (N-1,3-benzodioxol-5-yl) N/A
Dasatinib (tyrosine kinase inhibitor) C₂₂H₂₆ClN₇O₂S 488.00 2-[[6-(4-(2-hydroxyethyl)piperazinyl)-2-methylpyrimidin-4-yl]amino], N-(2-chloro-6-methylphenyl) N/A

Notes:

  • The 4-(acetylamino)phenyl group provides distinct hydrogen-bonding interactions compared to the benzimidazole () or benzodioxole () moieties, which may alter target selectivity .
  • Dasatinib shares a thiazole-carboxamide scaffold but incorporates a pyrimidine-piperazine side chain, enabling kinase inhibition via distinct binding interactions .

Q & A

Q. What are the recommended synthetic routes for N-[4-(acetylamino)phenyl]-4-butyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis typically involves cyclocondensation of thioamide intermediates with maleimides or analogous electrophiles under microwave-assisted, solvent-free conditions. For example, cyclization of 3-(4-substituted-phenyl)pyrazole-carbothioamide with N-(4-nitrophenyl)maleimide has been demonstrated to yield structurally similar thiazole derivatives . Optimization includes adjusting microwave irradiation time (30–120 seconds), catalyst load (e.g., fly-ash:PTS at 5–10 mol%), and solvent-free conditions to achieve >85% purity. Reaction progress should be monitored via TLC (Rf ~0.6 in ethyl acetate/hexane 3:7) and validated by LCMS .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound, and how should data interpretation be approached?

  • Methodological Answer : Key techniques include:
  • FT-IR : Confirm amide C=O stretches (~1650–1700 cm⁻¹) and thiazole ring vibrations (~1450–1500 cm⁻¹).
  • ¹H/¹³C-NMR : Identify pyrrole protons (δ 6.8–7.2 ppm, multiplet) and butyl chain methylene signals (δ 1.2–1.6 ppm).
  • LCMS : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 412.2) and fragmentation patterns.
    Data interpretation should cross-reference with analogous compounds (e.g., N-benzyl-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide) to resolve ambiguities in overlapping signals .

Advanced Research Questions

Q. How can computational methods (e.g., quantum chemical calculations) assist in predicting reaction pathways or optimizing synthesis for derivatives of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model transition states for cyclization steps, identifying energy barriers and optimal geometries. For instance, reaction path searches using the Berny algorithm (Gaussian 16) have been applied to predict regioselectivity in thiazole formation . Machine learning (ML) models trained on reaction databases (e.g., PubChem) can suggest solvent-catalyst pairs, reducing trial-and-error experimentation by 40–60% .

Q. What experimental strategies are effective in resolving contradictions in biological activity data across studies (e.g., inconsistent IC₅₀ values)?

  • Methodological Answer : Contradictions often arise from assay variability (e.g., cell line differences, incubation times). To mitigate:
  • Standardize protocols using WHO-recommended cell lines (e.g., HEK-293 for cytotoxicity).
  • Validate results with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition).
  • Apply multivariate statistical analysis (e.g., PCA on dose-response curves) to isolate confounding variables .
    For example, inconsistencies in antimicrobial activity of pyrazole-thiazole hybrids were resolved by normalizing data against positive controls (e.g., ciprofloxacin) .

Q. How can the reactivity of the 1H-pyrrole and thiazole moieties be exploited for functionalization or derivatization in drug discovery?

  • Methodological Answer :
  • Electrophilic Substitution : The pyrrole ring undergoes nitration at the α-position (HNO₃/AcOH, 0–5°C) for nitro-derivatives.
  • Nucleophilic Acyl Substitution : The carboxamide group reacts with Grignard reagents (e.g., MeMgBr) to yield ketones.
  • Cross-Coupling : Suzuki-Miyaura reactions (Pd(PPh₃)₄, K₂CO₃, DMF) enable aryl group introduction at the thiazole C4 position.
    Monitor regioselectivity via 2D NMR (NOESY) and optimize yields using Design of Experiments (DoE) with factors like temperature (80–120°C) and catalyst load (1–5 mol%) .

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